![molecular formula C22H20ClN3O2S2 B2886369 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 687563-58-2](/img/structure/B2886369.png)
2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
The compound “2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide” is a chemical with the linear formula C17H14ClN3O2S2 . It has a molecular weight of 391.901 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 391.901 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of pyrimidinone and oxazinone derivatives, including structures similar to 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide, have been synthesized for their antimicrobial properties. The compounds were prepared using a starting material that underwent various reactions to produce antimicrobial agents. These compounds have shown good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).
Anticonvulsant Agents
Thiopyrimidine derivatives have been explored for their potential as anticonvulsant agents. A study focused on the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, showing moderate anticonvulsant activity. The molecular docking method predicted the affinity of these compounds with anticonvulsant biotargets, correlating with in vivo studies on pentylenetetrazole-induced seizures in rats (Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V., 2020).
Central Nervous System Depressant Activity
Another area of application involves the synthesis of compounds for central nervous system depressant activity. 2-Chloromethyl 3-N-substituted arylthieno pyrimidin-4-ones and their derivatives were synthesized and exhibited marked sedative action upon screening (Manjunath, K., Mohan, S., Naragund, L. V., & Shishoo, C., 1997).
Antibacterial Agents
The synthesis and evaluation of various heterocyclic compounds, including thieno and pyrimidinone derivatives, have been conducted for their potential as antibacterial agents. These studies provide valuable insights into the structural requirements for antibacterial activity, with several compounds showing moderate to good activity against both gram-positive and gram-negative bacteria (Desai, N., Shah, M., Bhavsar, A., & Saxena, A., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are the Src family tyrosine kinases . These kinases play a crucial role in cellular signaling, controlling processes such as cell growth, differentiation, and survival .
Mode of Action
The compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process .
Biochemical Pathways
By inhibiting the Src family tyrosine kinases, the compound affects multiple biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and other cellular responses to external stimuli .
Pharmacokinetics
The compound is soluble in DMSO at a concentration of 25 mg/mL . This suggests that it may have good bioavailability.
Result of Action
The inhibition of Src family tyrosine kinases by the compound can lead to a variety of cellular effects. These may include reduced cell proliferation, induced apoptosis, and altered cellular responses to external stimuli .
Action Environment
Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at -20°C to maintain its stability . Furthermore, the compound’s action may also be influenced by the cellular environment, including the presence of other signaling molecules and the specific cell type.
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-13-3-8-17(14(2)11-13)24-19(27)12-30-22-25-18-9-10-29-20(18)21(28)26(22)16-6-4-15(23)5-7-16/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFNHXCCQDQFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide |
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